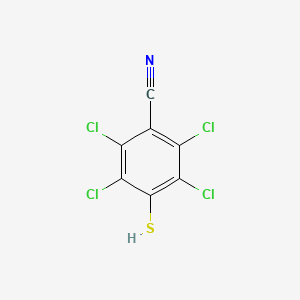
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile is an organic compound with the molecular formula C₇HCl₄NS and a molecular weight of 272.97 g/mol . This compound is characterized by the presence of four chlorine atoms, a mercapto group (-SH), and a nitrile group (-CN) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-mercaptobenzonitrile typically involves the chlorination of benzonitrile derivatives. One common method includes the chlorination of 4-mercaptobenzonitrile using chlorine gas in the presence of a catalyst such as iodine or ferric chloride . The reaction is carried out in a solvent like carbon tetrachloride at temperatures ranging from 50°C to 55°C . The yield of the product can be optimized by controlling the reaction conditions and the amount of chlorine gas used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial production methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity products .
化学反应分析
Types of Reactions
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peroxyacetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Amines.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
科学研究应用
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3,5,6-Tetrachloro-4-mercaptobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, affecting their function . These interactions can result in various biological effects, including antimicrobial activity and enzyme inhibition .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrachloropyridine: Similar structure but with a pyridine ring instead of a benzene ring.
2,3,5,6-Tetrachloro-4-methylbenzonitrile: Similar structure with a methyl group instead of a mercapto group.
2,3,5,6-Tetrachloro-4-nitrobenzonitrile: Similar structure with a nitro group instead of a mercapto group.
Uniqueness
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile is unique due to the presence of both a mercapto group and a nitrile group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various research and industrial applications .
属性
分子式 |
C7HCl4NS |
|---|---|
分子量 |
273.0 g/mol |
IUPAC 名称 |
2,3,5,6-tetrachloro-4-sulfanylbenzonitrile |
InChI |
InChI=1S/C7HCl4NS/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H |
InChI 键 |
WIMSRYVPKFIZPM-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)S)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)
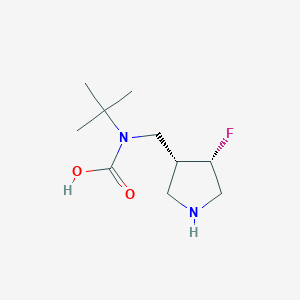

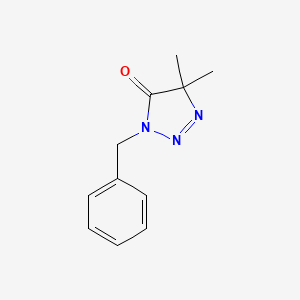
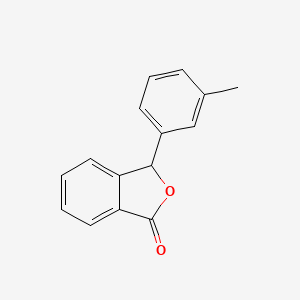

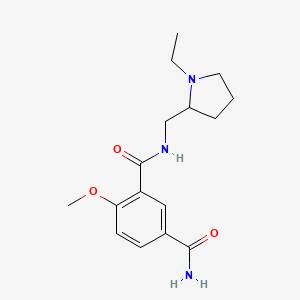
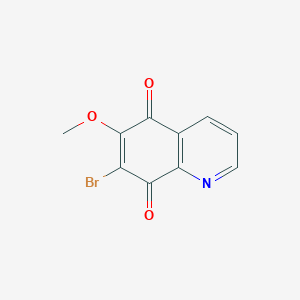
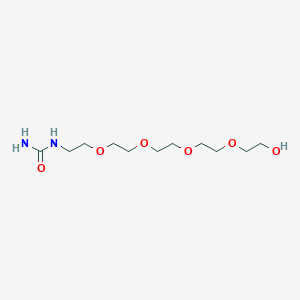
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
